HMMNI (Standard)

Description

Structure

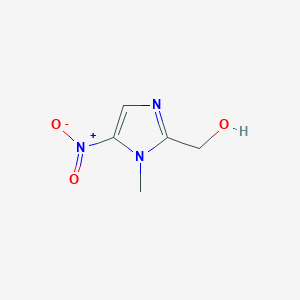

2D Structure

Properties

IUPAC Name |

(1-methyl-5-nitroimidazol-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O3/c1-7-4(3-9)6-2-5(7)8(10)11/h2,9H,3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSAQDPJIVQMBAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CN=C1CO)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

936-05-0 | |

| Record name | 2-Hydroxymethyl-1-methyl-5-nitroimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=936-05-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydroxydimetridrazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000936050 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-methyl-5-nitro-1H-imidazole-2-methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.102 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-METHYL-5-NITRO-2-IMIDAZOLEMETHANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D4DG80JB2E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

In-Depth Technical Guide to HMMNI: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

HMMNI, scientifically known as 1-methyl-5-nitro-1H-imidazole-2-methanol, is a key metabolite of the antiprotozoal drug dimetridazole. Its presence and concentration in biological systems are of significant interest in pharmacological and toxicological studies. This technical guide provides a comprehensive overview of the core chemical properties and structural characteristics of HMMNI, complete with detailed experimental protocols and pathway visualizations to support advanced research and development.

Chemical Properties and Structure

HMMNI is a nitroimidazole derivative with a molecular formula of C₅H₇N₃O₃ and a molecular weight of approximately 157.13 g/mol .[1][2][3] Its chemical structure features a methylated imidazole ring substituted with a nitro group and a hydroxymethyl group. This structure is central to its chemical behavior and biological activity.

Structural Identifiers

-

Synonyms: Hydroxy Dimetridazole, 2-Hydroxymethyl-1-methyl-5-nitroimidazole[5]

-

SMILES: CN1C=C(N=C1CO)--INVALID-LINK--[O-]

-

InChI: InChI=1S/C5H7N3O3/c1-7-4(3-9)6-2-5(7)8(10)11/h2,9H,3H2,1H3[5][6]

Quantitative Physicochemical Data

A summary of the key physicochemical properties of HMMNI is presented in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₅H₇N₃O₃ | [1][2][5][6] |

| Molecular Weight | 157.13 g/mol | [1][2][3][6] |

| Melting Point | 110-112 °C | [2] |

| Boiling Point | 281.76 °C (rough estimate) | [2] |

| Density | 1.4890 g/cm³ (rough estimate) | [2] |

| pKa | 13.31 ± 0.10 (Predicted) | [2] |

| Solubility | DMF: 30 mg/mLDMSO: 30 mg/mLEthanol: 3 mg/mLPBS (pH 7.2): 1 mg/mL | [2][5] |

Metabolic Pathway of HMMNI Formation

HMMNI is the primary metabolite of dimetridazole, formed through a hydroxylation reaction. This biotransformation is a crucial step in the metabolism of the parent drug. The pathway diagram below illustrates the conversion of dimetridazole to HMMNI.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and analysis of HMMNI.

Synthesis of HMMNI (1-methyl-5-nitro-1H-imidazole-2-methanol)

Materials:

-

1,2-Dimethyl-5-nitroimidazole (Dimetridazole)

-

Oxidizing agent (e.g., Selenium Dioxide)

-

Solvent (e.g., Dioxane, water)

-

Reagents for workup and purification (e.g., sodium bicarbonate, ethyl acetate, hexane, silica gel)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,2-dimethyl-5-nitroimidazole in a suitable solvent such as dioxane.

-

Oxidation: Add the oxidizing agent (e.g., a slight molar excess of selenium dioxide) to the solution.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Filter the mixture to remove any solid byproducts. The filtrate is then neutralized with a saturated solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer multiple times with ethyl acetate. Combine the organic layers.

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent.

-

Characterization: The purified HMMNI should be characterized by techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Analysis of HMMNI in Biological Matrices by LC-MS/MS

The following protocol is a synthesized methodology for the quantitative analysis of HMMNI in a biological matrix (e.g., poultry muscle tissue), based on established methods for nitroimidazole analysis.[6]

1. Sample Preparation and Extraction:

-

Homogenization: Weigh 2 grams of the tissue sample and homogenize it.

-

Extraction: Add 10 mL of an extraction solvent (e.g., ethyl acetate or a mixture of acetonitrile and water) to the homogenized sample. Vortex for 1 minute and then centrifuge at 4000 rpm for 10 minutes.

-

Liquid-Liquid Partitioning (if necessary): For fatty matrices, a defatting step with n-hexane may be required.

-

Solid-Phase Extraction (SPE) Cleanup: The supernatant is passed through an SPE cartridge (e.g., a polymeric reversed-phase or mixed-mode cation exchange cartridge) to remove interfering matrix components. The cartridge is first conditioned with methanol and water. After loading the sample, the cartridge is washed with water and the analyte is eluted with a suitable solvent like acetonitrile or methanol.

-

Evaporation and Reconstitution: The eluate is evaporated to dryness under a gentle stream of nitrogen. The residue is reconstituted in a small volume (e.g., 1 mL) of the initial mobile phase.

2. LC-MS/MS Instrumentation and Conditions:

-

Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A gradient elution with a mixture of water (often with a modifier like 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).

-

Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI+) mode.

-

MRM Transitions: Specific multiple reaction monitoring (MRM) transitions for HMMNI would be used for quantification (precursor ion > product ion). These would need to be optimized for the specific instrument.

3. Method Validation:

The analytical method should be validated according to standard guidelines, assessing parameters such as:

-

Linearity: A calibration curve is constructed using standards of known concentrations.

-

Accuracy and Precision: Determined by analyzing spiked samples at different concentration levels.

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified.

-

Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.

-

Recovery: The efficiency of the extraction process.

The workflow for the analytical method is depicted in the diagram below.

Conclusion

This technical guide provides a foundational understanding of the chemical properties, structure, and metabolic context of HMMNI. The detailed data and experimental protocols are intended to serve as a valuable resource for researchers, scientists, and drug development professionals working with this important metabolite. The provided visualizations of the metabolic pathway and analytical workflow offer clear and concise representations of key processes, aiding in both conceptual understanding and practical application in a laboratory setting.

References

- 1. Preparation and LC/MS/MS Analysis of Honey for Fluoroquinolone Residues | FDA [fda.gov]

- 2. dacemirror.sci-hub.box [dacemirror.sci-hub.box]

- 3. Synthesis of New Active Sulfones in the 5-Nitroimidazole Series - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Simultaneous Determination of Nitroimidazoles and Quinolones in Honey by Modified QuEChERS and LC-MS/MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Validation of a new screening, determinative, and confirmatory multi-residue method for nitroimidazoles and their hydroxy metabolites in turkey muscle tissue by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the In Vitro Mechanism of Action of HMMNI: A Technical Guide

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Initial investigations into the public scientific literature and databases did not yield specific information regarding a compound designated "HMMNI." The following guide is structured to serve as a template for detailing the in vitro mechanism of action for a novel therapeutic agent, and will be populated with specific data on HMMNI as it becomes available through further research. This document outlines the requisite experimental data and visualizations crucial for a comprehensive understanding of a compound's activity at the cellular and molecular level.

Molecular Target Identification and Binding Characteristics

A foundational aspect of characterizing a new chemical entity is the identification of its molecular target(s). This section will detail the specific proteins, enzymes, or nucleic acids with which HMMNI interacts.

Table 1: Summary of HMMNI Binding Affinity and Kinetics

| Target | Assay Type | IC50 (nM) | EC50 (nM) | Kd (nM) | Kon (M⁻¹s⁻¹) | Koff (s⁻¹) |

| Target A | e.g., Kinase Assay | |||||

| Target B | e.g., Receptor Binding Assay | |||||

| Target C | e.g., Isothermal Titration Calorimetry |

Experimental Protocols:

-

Target-Based Screening: A detailed protocol for the primary screening assay used to identify the initial hits for HMMNI will be provided. This may include methods such as high-throughput screening (HTS) against a panel of kinases, receptors, or enzymes.

-

Binding Affinity Assays: Methodologies for quantitative binding assays such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Microscale Thermophoresis (MST) will be described to elucidate the binding kinetics and affinity of HMMNI to its purified target(s).

-

Cellular Thermal Shift Assay (CETSA): The protocol for CETSA will be outlined to confirm target engagement in a cellular context.

Elucidation of Downstream Signaling Pathways

Upon binding to its molecular target, HMMNI is expected to modulate specific intracellular signaling cascades. This section will delineate the affected pathways and the resulting cellular responses.

Impact on the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival.[1][2] Aberrant activation of this pathway is a hallmark of many cancers.[1] In vitro studies are essential to determine if HMMNI exerts its effects through modulation of this cascade.

Caption: Proposed mechanism of HMMNI on the PI3K/Akt/mTOR signaling pathway.

Experimental Protocols:

-

Western Blotting: A detailed protocol for western blotting will be provided to assess the phosphorylation status and total protein levels of key components of the signaling pathway (e.g., Akt, mTOR, S6K, 4E-BP1) in cells treated with HMMNI.

-

Kinase Activity Assays: In vitro kinase assays for PI3K and mTOR will be described to directly measure the inhibitory effect of HMMNI on their enzymatic activity.

-

Immunoprecipitation: The methodology for co-immunoprecipitation experiments will be outlined to investigate the effect of HMMNI on protein-protein interactions within the signaling complex.

Cellular Effects of HMMNI In Vitro

The ultimate goal of a therapeutic agent is to elicit a desired cellular response. This section will focus on the in vitro cellular effects of HMMNI, such as cytotoxicity, cell cycle arrest, and induction of apoptosis.

Table 2: In Vitro Cellular Activity of HMMNI in Cancer Cell Lines

| Cell Line | Cancer Type | Viability Assay (IC50, µM) | Apoptosis Assay (% Apoptotic Cells) | Cell Cycle Arrest (Phase) |

| e.g., FaDu | Head and Neck | |||

| e.g., A549 | Lung | |||

| e.g., PC3 | Prostate |

The FaDu, A549, and PC3 cell lines are commonly used in cancer research.[3][4]

Experimental Protocols:

-

Cell Viability Assays: Protocols for colorimetric (e.g., MTT, XTT) or luminescence-based (e.g., CellTiter-Glo) assays will be detailed to determine the cytotoxic or cytostatic effects of HMMNI on various cancer cell lines.

-

Apoptosis Assays: Methodologies for flow cytometry-based analysis of apoptosis using Annexin V/Propidium Iodide staining will be provided. This will also include protocols for caspase activity assays.

-

Cell Cycle Analysis: A detailed protocol for cell cycle analysis by flow cytometry following propidium iodide staining of DNA will be described.

Caption: General workflow for assessing the in vitro cellular effects of HMMNI.

Potential for Off-Target Effects and Drug-Drug Interactions

A comprehensive in vitro evaluation includes an assessment of potential off-target activities and interactions with other drugs.

Off-Target Profiling

Table 3: HMMNI Off-Target Screening Results

| Target Class | Representative Targets | Activity (% Inhibition at 10 µM) |

| Kinases | e.g., SRC, EGFR, VEGFR2 | |

| GPCRs | e.g., Adrenergic, Dopaminergic | |

| Ion Channels | e.g., hERG |

Cytochrome P450 (CYP) Inhibition

Table 4: HMMNI Inhibition of Major CYP Isoforms

| CYP Isoform | Substrate | IC50 (µM) |

| CYP1A2 | Phenacetin | |

| CYP2C9 | Diclofenac | |

| CYP2C19 | S-mephenytoin | |

| CYP2D6 | Dextromethorphan | |

| CYP3A4 | Midazolam |

In vitro assays are crucial for assessing the risk of drug-drug interactions.[5]

Experimental Protocols:

-

Broad Panel Screening: The protocol for screening HMMNI against a large panel of kinases, G-protein coupled receptors (GPCRs), and ion channels will be described.

-

CYP Inhibition Assays: A detailed methodology for in vitro cytochrome P450 inhibition assays using human liver microsomes and specific probe substrates will be provided.[5]

This technical guide framework provides a comprehensive roadmap for the in vitro characterization of HMMNI. As experimental data becomes available, this document will be populated to offer a detailed understanding of its mechanism of action for the scientific and drug development community.

References

- 1. mTOR signaling in growth control and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Cellular mechanism of action of 2-nitroimidazoles as hypoxia-selective therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of proteins and cellular pathways targeted by 2-nitroimidazole hypoxic cytotoxins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. labs.iqvia.com [labs.iqvia.com]

Synthesis and Purification of HMMNI: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and purification of the compound HMMNI (2-Hydroxymethyl-1-methyl-5-nitroimidazole), a significant metabolite of the antiprotozoal drug Dimetridazole. Given the interest in nitroimidazole compounds for various therapeutic applications, this document outlines a plausible synthetic route, detailed purification protocols adapted from analytical methods, and an exploration of its mechanism of action.

Introduction

HMMNI, or Hydroxy Dimetridazole, is a key metabolite of Dimetridazole, a 5-nitroimidazole compound. The nitroimidazole class of compounds is of significant interest due to their activity against anaerobic bacteria and protozoa, as well as their potential as hypoxia-activated prodrugs in cancer therapy. Understanding the synthesis and purification of HMMNI is crucial for researchers studying its biological activity, metabolic fate, and potential therapeutic applications.

Proposed Synthesis of HMMNI

While a direct, publicly available, step-by-step synthesis protocol for HMMNI is not extensively documented, a plausible and chemically sound two-step synthetic route can be proposed based on the synthesis of structurally related imidazole derivatives. This proposed synthesis starts from the commercially available precursor, 2-Hydroxymethyl-1-methylimidazole.

Step 1: Synthesis of 2-Hydroxymethyl-1-methylimidazole (Intermediate)

The synthesis of the intermediate compound, 2-Hydroxymethyl-1-methylimidazole, can be achieved through the reaction of 1-methylimidazole with formaldehyde.

Experimental Protocol:

-

To a solution of 1-methylimidazole (1.0 eq) in a suitable solvent such as water or a lower alcohol, add an aqueous solution of formaldehyde (1.1 eq).

-

The reaction mixture is stirred at room temperature for 24-48 hours.

-

The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The resulting crude product can be purified by column chromatography on silica gel using a gradient of dichloromethane and methanol to yield pure 2-Hydroxymethyl-1-methylimidazole.

Step 2: Nitration of 2-Hydroxymethyl-1-methylimidazole to yield HMMNI

The second step involves the nitration of the imidazole ring at the 5-position. Nitration of imidazoles is a standard procedure, typically carried out using a mixture of nitric acid and sulfuric acid.

Experimental Protocol:

-

The intermediate, 2-Hydroxymethyl-1-methylimidazole (1.0 eq), is slowly added to a pre-cooled (0-5 °C) mixture of concentrated sulfuric acid and fuming nitric acid.

-

The reaction mixture is stirred at this low temperature for a specified period, and the reaction progress is monitored by TLC.

-

After the reaction is complete, the mixture is carefully poured onto crushed ice and neutralized with a suitable base, such as sodium carbonate or ammonium hydroxide, to a pH of 7-8.

-

The precipitated crude HMMNI is collected by filtration, washed with cold water, and dried.

-

Further purification is necessary to obtain high-purity HMMNI.

Synthesis Workflow Diagram

Caption: Proposed two-step synthesis of HMMNI.

Purification of HMMNI

Experimental Protocol (Adapted from Analytical Methods):

-

Solid-Phase Extraction (SPE):

-

The crude HMMNI is dissolved in a suitable solvent (e.g., a mixture of acetonitrile and water with a small amount of formic acid to aid dissolution).

-

The solution is loaded onto a pre-conditioned mixed-mode cation exchange (MCX) SPE cartridge.

-

The cartridge is washed with a non-polar solvent (e.g., hexane) to remove non-polar impurities, followed by a mildly polar solvent (e.g., methanol).

-

The target compound, HMMNI, is then eluted from the cartridge using a more polar and basic mobile phase, such as 5% ammonium hydroxide in methanol.

-

The eluate containing HMMNI is collected.

-

-

Solvent Evaporation and Recrystallization:

-

The solvent from the collected eluate is removed under reduced pressure.

-

The resulting solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield high-purity HMMNI crystals.

-

Purification Workflow Diagram

Caption: A multi-step purification process for HMMNI.

Quantitative Data

The following table summarizes quantitative data related to the analytical purification of HMMNI and other nitroimidazoles, which can be indicative of the efficiency of the described purification techniques.

| Parameter | Value | Matrix | Method | Reference |

| Recovery Rate | 90.2% - 105.6% | Honey | Dispersive-SPE & UHPLC-MS/MS | [1] |

| Limit of Detection (LOD) | 0.02 - 0.07 µg/kg | Honey | Dispersive-SPE & UHPLC-MS/MS | [1] |

| Limit of Quantification (LOQ) | 0.05 - 0.2 µg/kg | Honey | Dispersive-SPE & UHPLC-MS/MS | [1] |

Mechanism of Action: Bioreductive Activation

HMMNI, as a nitroimidazole, is believed to exert its biological effects through a mechanism of bioreductive activation, which is particularly effective in hypoxic (low oxygen) environments, such as those found in anaerobic organisms and solid tumors.

Under normoxic conditions, the nitro group of the imidazole undergoes a one-electron reduction by nitroreductase enzymes to form a nitro radical anion. In the presence of oxygen, this radical is rapidly re-oxidized back to the parent compound in a futile cycle, with the concomitant generation of superoxide radicals.

However, under hypoxic conditions, the nitro radical anion can undergo further reduction to form highly reactive cytotoxic species, such as nitroso and hydroxylamine derivatives. These reactive intermediates can covalently bind to and damage cellular macromolecules, including DNA, proteins, and lipids, leading to cell death.

Signaling Pathway Diagram: Bioreductive Activation of HMMNI

Caption: Hypoxia-dependent bioreductive activation of HMMNI.

Conclusion

This technical guide provides a comprehensive, though theoretical, framework for the synthesis and purification of HMMNI. The proposed synthetic route, based on established imidazole chemistry, offers a viable starting point for laboratory-scale production. The purification strategies, adapted from sensitive analytical methods, can be scaled to yield high-purity material suitable for further research. The elucidation of the bioreductive activation mechanism provides critical insight into the potential therapeutic applications of HMMNI and other nitroimidazole compounds, particularly in the context of diseases characterized by hypoxic environments. Further research is warranted to validate and optimize the proposed synthesis and purification protocols.

References

HMMNI (Standard) CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Hydroxymethyl-1-methyl-5-nitro-1H-imidazole (HMMNI), a key metabolite of the antiprotozoal drug dimetridazole. This document details its chemical properties, analytical methodologies for its detection, and insights into its biological activities, including a recently elucidated mechanism of action as a quorum sensing inhibitor.

Core Chemical and Physical Data

HMMNI, also known as Hydroxy Dimetridazole, is a critical analyte in pharmacological and food safety research. Its fundamental properties are summarized below.

| Property | Value | Citations |

| CAS Number | 936-05-0 | [1][2][3] |

| Molecular Weight | 157.13 g/mol | [1][2] |

| Molecular Formula | C₅H₇N₃O₃ | [1][3] |

| Synonyms | Hydroxy Dimetridazole, 2-Hydroxymethyl-1-methyl-5-nitro-1H-imidazole, (1-methyl-5-nitroimidazol-2-yl)methanol | [2][3] |

Antiprotozoal and Biological Activity

HMMNI is recognized for its antiprotozoal properties. It has demonstrated efficacy against Trichomonas foetus with a reported ED₅₀ of 1.6 μg/mL[1]. While the broader antiprotozoal mechanism of nitroimidazoles is generally attributed to the bioreduction of the nitro group to reactive intermediates that induce cellular damage, a more specific and novel mechanism of action for HMMNI has been identified in bacteria.

Recent studies have revealed that HMMNI functions as a siderophore inhibitor in Pseudomonas aeruginosa. This inhibition of iron-chelating molecules subsequently disrupts, or "occludes," the bacterial quorum sensing (QS) system[4][5][6]. Quorum sensing is a cell-to-cell communication process that bacteria use to coordinate gene expression and collective behaviors, such as biofilm formation and virulence factor production[4][7]. By inhibiting siderophore production, HMMNI downregulates QS-related genes, leading to a reduction in virulence factors like pyocyanin and a decrease in biofilm formation[4][5][6].

Signaling Pathway: HMMNI as a Quorum Sensing Inhibitor

The following diagram illustrates the proposed signaling pathway for HMMNI's inhibition of the quorum sensing system in Pseudomonas aeruginosa.

Experimental Protocols: Analysis of HMMNI

The detection and quantification of HMMNI in biological matrices are crucial for drug metabolism studies and regulatory monitoring. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the predominant analytical technique.

Sample Preparation for Biological Matrices (e.g., Tissue, Honey)

A generalized experimental workflow for the extraction and cleanup of HMMNI from complex samples prior to LC-MS/MS analysis is outlined below.

Detailed Methodologies

1. Sample Extraction:

-

Tissue Samples: Homogenized tissue is typically extracted with an organic solvent such as acetonitrile or ethyl acetate. The addition of salts like magnesium sulfate and sodium chloride can be used to induce phase separation.

-

Honey Samples: Honey is often dissolved in an acidic solution before extraction with an appropriate solvent.

2. Sample Cleanup:

-

A cleanup step is essential to remove matrix interferences. Solid-phase extraction (SPE) is commonly employed. The choice of sorbent depends on the matrix; alumina and mixed-mode cation exchange cartridges have been used effectively.

3. LC-MS/MS Conditions:

-

Chromatographic Separation: Reversed-phase chromatography is typically used, with C18 or pentafluorophenyl (PFP) columns providing good separation.

-

Mobile Phase: A gradient elution with a mixture of water (often containing a small percentage of formic or acetic acid) and an organic solvent like acetonitrile or methanol is common.

-

Mass Spectrometry: Detection is performed using a tandem mass spectrometer, usually in the positive electrospray ionization (ESI+) mode. Multiple reaction monitoring (MRM) is used for quantification, tracking specific precursor-to-product ion transitions for HMMNI.

This guide provides foundational knowledge on HMMNI for professionals in the fields of pharmaceutical research and development. The elucidation of its role as a quorum sensing inhibitor opens new avenues for research into its potential applications beyond its traditional antiprotozoal activity.

References

- 1. 2-Hydroxymethyl-1-methyl-5-nitroimidazole, one siderophore inhibitor, occludes quorum sensing in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Breaking a pathogen’s iron will: inhibiting siderophore production as an antimicrobial strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-Hydroxymethyl-1-methyl-5-nitroimidazole, one siderophore inhibitor, occludes quorum sensing in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | 2-Hydroxymethyl-1-methyl-5-nitroimidazole, one siderophore inhibitor, occludes quorum sensing in Pseudomonas aeruginosa [frontiersin.org]

- 7. Quorum Sensing Inhibitors to Quench P. aeruginosa Pathogenicity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Solubility of HMMNI (Standard)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of HMMNI (Standard). HMMNI is the abbreviation for Hydroxy Dimetridazole, a primary metabolite of the antiprotozoal drug Dimetridazole.[1][2][3] The standard form indicates a reference-grade sample of the compound, ensuring high purity for experimental use. Understanding the solubility of HMMNI is crucial for a variety of research and development applications, including analytical method development, formulation studies, and in vitro experiments.

Chemical Identity

-

Systematic Name: 2-Hydroxymethyl-1-methyl-5-nitro-1H-imidazole[2]

-

Molecular Formula: C₅H₇N₃O₃[2]

-

Molecular Weight: 157.13 g/mol [4]

Quantitative Solubility Data

The solubility of HMMNI has been determined in several common laboratory solvents. The data presented below is compiled from available technical datasheets for the standard compound.

| Solvent | Chemical Formula | Solubility (mg/mL) | Molar Solubility (approx. M) | Solvent Type |

| Dimethylformamide (DMF) | C₃H₇NO | 30 | 0.191 | Polar Aprotic |

| Dimethyl sulfoxide (DMSO) | C₂H₆OS | 30 | 0.191 | Polar Aprotic |

| Ethanol | C₂H₅OH | 3 | 0.019 | Polar Protic |

| Phosphate-Buffered Saline (PBS, pH 7.2) | N/A | 1 | 0.006 | Aqueous Buffer |

Table 1: Solubility of HMMNI (Standard) in Various Solvents. Data sourced from Cayman Chemical.[2]

Experimental Protocols

While specific, detailed experimental protocols for the solubility determination of HMMNI are not publicly available, a general methodology for assessing compound solubility in a research setting is provided below. This protocol is based on standard laboratory practices for generating reliable solubility data.

General Protocol for Solubility Determination by the Shake-Flask Method

This method is considered the "gold standard" for solubility measurements.

1. Materials and Equipment:

-

HMMNI (Standard)

-

Selected solvents (e.g., DMF, DMSO, Ethanol, PBS pH 7.2)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

HPLC or UV-Vis spectrophotometer for quantification

-

Calibrated pipettes and syringes

-

Syringe filters (e.g., 0.22 µm)

2. Procedure:

-

An excess amount of HMMNI is added to a vial containing a known volume of the solvent to be tested. This ensures that a saturated solution is achieved.

-

The vials are tightly sealed and placed in a shaker with a constant temperature (e.g., 25°C) to facilitate the dissolution process.

-

The mixture is agitated for a predetermined period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved compound is reached.

-

After the incubation period, the samples are removed from the shaker and allowed to stand to let the undissolved solid settle.

-

The samples are then centrifuged at a high speed to pellet the remaining solid material.

-

A small aliquot of the supernatant is carefully removed, ensuring no solid particles are disturbed.

-

The collected supernatant is filtered through a syringe filter to remove any remaining microscopic particles.

-

The clear, filtered solution is then diluted with an appropriate solvent and analyzed using a calibrated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of HMMNI.

-

The determined concentration represents the equilibrium solubility of HMMNI in that specific solvent at the tested temperature.

Visualizations

Metabolic Pathway of Dimetridazole to HMMNI

The following diagram illustrates the metabolic conversion of Dimetridazole into its hydroxy metabolite, HMMNI. This is a key relationship for researchers studying the pharmacokinetics and toxicology of Dimetridazole.

Experimental Workflow for Solubility Determination

This diagram outlines the logical steps of the shake-flask method for determining the solubility of a compound like HMMNI.

References

An In-depth Technical Guide to mTOR Signaling Pathway and its Metabolic Interplay: A Framework for Researchers and Drug Development Professionals

The mechanistic target of rapamycin (mTOR) is a highly conserved serine/threonine kinase that serves as a central regulator of cellular growth, proliferation, metabolism, and survival.[1] Its signaling network is a critical intersection for nutrient availability and metabolic control, making it a prime target for drug development, particularly in oncology and metabolic disorders.[2] This guide provides a technical overview of the mTOR pathway, its metabolic functions, and methodologies for its analysis.

Core Concepts of the mTOR Signaling Pathway

The mTOR kinase is the catalytic core of two distinct protein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[2]

-

mTORC1: This complex is sensitive to nutrients, growth factors, and cellular energy levels. Its activation promotes anabolic processes such as protein and lipid synthesis while inhibiting catabolic processes like autophagy.[3] Key inputs that activate mTORC1 include growth factors (via the PI3K/AKT pathway), amino acids, and cellular energy status (sensed via AMPK).[3][4]

-

mTORC2: This complex is primarily activated by growth factors and is involved in cell survival and cytoskeletal organization.[2] A key downstream target of mTORC2 is the AKT kinase, which in turn can influence a wide array of cellular processes, including metabolism.[2]

Hyperactivation of the mTOR pathway is implicated in a variety of diseases, including cancer and metabolic disorders like type 2 diabetes.[1][2]

Visualizing the mTOR Signaling Pathway

The following diagram illustrates the core components and interactions within the mTOR signaling pathway.

Caption: Core mTOR signaling pathway showing inputs, key components, and downstream metabolic effects.

Experimental Protocols for mTOR Pathway Analysis

A multi-faceted approach is often necessary to fully elucidate the role of the mTOR pathway in metabolic regulation.

Western Blotting for Pathway Activation

Objective: To determine the activation state of key proteins in the mTOR pathway.

Methodology:

-

Sample Preparation: Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Separate 20-40 µg of protein lysate on a polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phosphorylated and total forms of key mTOR pathway proteins (e.g., p-mTOR, mTOR, p-AKT, AKT, p-S6K, S6K) overnight at 4°C.

-

Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Cellular ATP Level Measurement

Objective: To assess the overall energy status of cells in response to mTOR pathway modulation.

Methodology: [5]

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat cells with mTOR inhibitors (e.g., rapamycin for mTORC1, or a dual mTORC1/2 inhibitor) or activators for a specified duration.

-

ATP Assay: Utilize a commercial ATP luminescence-based assay kit. Add the ATP-releasing reagent to lyse the cells and release ATP. Then, add the luciferase/luciferin substrate, which generates a light signal proportional to the amount of ATP.

-

Data Analysis: Measure luminescence using a plate reader. Normalize ATP levels to cell number or total protein content.

Metabolomic Analysis

Objective: To obtain a comprehensive profile of metabolic changes resulting from mTOR pathway alteration.

Methodology: [6]

-

Sample Collection and Extraction: Culture cells and treat with mTOR modulators. Quench metabolic activity rapidly (e.g., with liquid nitrogen) and extract metabolites using a cold solvent system (e.g., 80% methanol).

-

Mass Spectrometry (MS) Analysis: Analyze the metabolite extracts using liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS).

-

Data Processing and Analysis: Process the raw MS data to identify and quantify metabolites by comparing them to a reference library.[6] Perform statistical analysis to identify significantly altered metabolites between different treatment groups.

-

Pathway Analysis: Use bioinformatics tools like MetaboAnalyst to perform pathway enrichment and topology analysis to identify the metabolic pathways most significantly impacted by mTOR modulation.[6]

Visualizing an Experimental Workflow

The following diagram outlines a typical workflow for investigating the metabolic effects of an mTOR inhibitor.

Caption: A generalized experimental workflow for studying the metabolic impact of mTOR inhibition.

Quantitative Data in mTOR Pathway Analysis

The following tables present hypothetical but representative data that could be generated from the experimental protocols described above.

Table 1: Effect of mTOR Inhibitor on Key Pathway Phosphorylation

| Protein | Treatment Group | Relative Phosphorylation (Normalized to Total Protein) |

| p-S6K (Thr389) | Vehicle Control | 1.00 ± 0.12 |

| mTOR Inhibitor | 0.25 ± 0.05 | |

| p-AKT (Ser473) | Vehicle Control | 1.00 ± 0.15 |

| mTOR Inhibitor | 0.95 ± 0.10 |

Data are represented as mean ± standard deviation.

Table 2: Cellular ATP Levels Following mTOR Inhibition

| Treatment Group | Cellular ATP (Luminescence Units/µg Protein) |

| Vehicle Control | 15,800 ± 1,200 |

| mTOR Inhibitor | 11,200 ± 950 |

Data are represented as mean ± standard deviation.

Table 3: Top Altered Metabolic Pathways from Metabolomics Analysis

| Metabolic Pathway | p-value | Fold Enrichment |

| Alanine, Aspartate and Glutamate Metabolism | 0.002 | 4.2 |

| Arginine and Proline Metabolism | 0.005 | 3.8 |

| Purine Metabolism | 0.011 | 3.1 |

| Glycolysis / Gluconeogenesis | 0.023 | 2.5 |

Pathway analysis performed using a pathway enrichment tool.

Application in Drug Development

Understanding the intricate relationship between the mTOR pathway and cellular metabolism is crucial for the development of targeted therapies.[7][8] By elucidating how mTOR inhibitors impact metabolic pathways, researchers can:

-

Identify Biomarkers: Changes in specific metabolites or metabolic pathways can serve as biomarkers to predict a patient's response to mTOR-targeted drugs.

-

Develop Combination Therapies: Targeting both the mTOR pathway and a key metabolic vulnerability it induces may lead to more effective therapeutic strategies.

-

Understand Drug Resistance: Metabolic reprogramming is a known mechanism of resistance to targeted therapies. Analyzing these metabolic shifts can provide insights into overcoming resistance.

References

- 1. mTOR pathway diseases: challenges and opportunities from bench to bedside and the mTOR node - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Signaling [umassmed.edu]

- 3. Signaling and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Protocol for analyzing energy metabolic pathway dependency in human liver cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pathway Analysis of Global Metabolomic Profiles Identified Enrichment of Caffeine, Energy, and Arginine Metabolism in Smokers but Not Moist Snuff Consumers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Art of Finding the Right Drug Target: Emerging Methods and Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Drug development advances in human genetics‐based targets - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Therapeutic Potential of Nitroimidazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core therapeutic applications, mechanisms of action, and experimental evaluation of nitroimidazole derivatives. The document focuses on key compounds within this class, including metronidazole, tinidazole, and ronidazole for infectious diseases, and emerging applications of derivatives like iodoazomycin arabinofuranoside (IAZA) and fluoroazomycin arabinofuranoside (FAZA) in oncology. Quantitative data from preclinical and clinical studies are summarized, detailed experimental methodologies are provided, and key pathways and workflows are visualized.

Introduction to Nitroimidazoles

Nitroimidazoles are a class of synthetic antimicrobial agents characterized by a nitro group attached to an imidazole ring.[1] This structural feature is crucial for their biological activity, which extends to a broad spectrum of anaerobic bacteria and protozoa.[2] The first member of this class, azomycin, a 2-nitroimidazole, was discovered in the 1950s. However, the 5-nitroimidazole derivative, metronidazole, became the hallmark compound of this class, widely used in clinical practice since the 1960s for treating infections caused by protozoa and obligate anaerobic bacteria.[1] More recently, the unique mechanism of action of nitroimidazoles has been exploited for other therapeutic areas, notably as radiosensitizers and hypoxia-activated prodrugs in cancer therapy.[1][3]

Mechanism of Action: Bioreductive Activation

The therapeutic effect of nitroimidazoles is dependent on the reductive activation of the nitro group, a process that occurs preferentially in anaerobic or hypoxic environments.[4] This selectivity is a key advantage, minimizing effects on host cells in well-oxygenated tissues.

The general mechanism involves the following steps:

-

Cellular Uptake: The nitroimidazole prodrug diffuses into the target cell (e.g., anaerobic bacterium, protozoan, or hypoxic cancer cell).[]

-

Reduction of the Nitro Group: In the low-oxygen environment, the nitro group accepts an electron from reduced ferredoxin, a process catalyzed by enzymes such as pyruvate-ferredoxin oxidoreductase (PFOR) in anaerobic organisms.[6][7] This one-electron reduction forms a highly reactive nitroso radical.[6]

-

Generation of Cytotoxic Species: The reactive intermediate can undergo further reduction to generate cytotoxic species, including nitroso and hydroxylamine derivatives.[1]

-

Macromolecular Damage: These reactive species can covalently bind to and damage cellular macromolecules, including DNA, leading to strand breakage, destabilization of the DNA helix, and ultimately, cell death.[][8]

In the presence of oxygen, the nitroso radical is rapidly re-oxidized back to the parent compound, preventing the accumulation of cytotoxic intermediates and thus protecting aerobic cells.[9] This process is central to the selective toxicity of nitroimidazoles in hypoxic environments.

Caption: Bioreductive activation pathway of nitroimidazole derivatives.

Therapeutic Applications and Efficacy Data

Antiprotozoal and Antibacterial Activity

Metronidazole, tinidazole, and ronidazole are widely used for the treatment of infections caused by anaerobic protozoa and bacteria. Their efficacy is often quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.

| Compound | Organism | MIC Range (µg/mL) | MIC90 (µg/mL) | Reference |

| Metronidazole | Bacteroides fragilis | ≤ 3.1 | - | [10] |

| Trichomonas vaginalis | 0.25 - 16 | ≥ 4 (for resistant strains) | [11] | |

| Mycoplasma genitalium | 1.6 - 12.5 | - | [12] | |

| Tinidazole | Anaerobic Bacteria | - | 2 | [13] |

| Gardnerella vaginalis | - | 8 | [14] | |

| Mycoplasma genitalium | 0.8 - 6.3 | - | [12] | |

| Ronidazole | Clostridioides difficile | 0.0625 - 0.25 | 0.125 | [15] |

| Tritrichomonas foetus | 0.625 - 1.25 (MLC) | - | [16] |

MIC90: Minimum inhibitory concentration required to inhibit the growth of 90% of isolates. MLC: Minimum lethal concentration.

Hypoxia-Selective Cancer Therapeutics

The hypoxic microenvironment of solid tumors provides a target for nitroimidazole-based therapies. Derivatives such as IAZA and FAZA are being investigated as both imaging agents to detect hypoxia and as therapeutic agents.[3]

| Compound | Application | Key Findings | Reference |

| 18F-FAZA | PET Imaging | Identified hypoxic volumes in 63% of head and neck squamous cell carcinoma (HNSCC) patients. A significant difference in disease-free survival was observed between patients with non-hypoxic (93%) and hypoxic (60%) tumors. | [17] |

| IAZA & FAZA | Cytotoxicity | Hypoxic cancer cells show higher sensitivity. The drugs compromise DNA replication, slow cell cycle progression, and induce replication stress. | [3] |

| Evofosfamide | Prodrug | A 2-nitroimidazole prodrug that releases a DNA-crosslinking agent under hypoxic conditions. It is in clinical development for cancer treatment. | [4] |

Experimental Protocols

Antimicrobial Susceptibility Testing: Broth Microdilution

This method is used to determine the MIC of a nitroimidazole derivative against a specific microorganism.

Caption: A generalized workflow for determining the MIC of a nitroimidazole derivative.

Detailed Methodology:

-

Preparation of Antimicrobial Solutions: A stock solution of the nitroimidazole derivative is prepared in a suitable solvent. Serial two-fold dilutions are then made in a 96-well microtiter plate using an appropriate broth medium (e.g., Brucella broth for anaerobes).[10][18]

-

Inoculum Preparation: The test microorganism is grown to a specific density (e.g., 0.5 McFarland standard). This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.[18]

-

Inoculation and Incubation: The wells of the microtiter plate containing the serially diluted compound are inoculated with the prepared microbial suspension. The plate is then incubated under appropriate anaerobic conditions and temperature (e.g., 37°C) for 24 to 48 hours.[11][18]

-

Determination of MIC: After incubation, the plate is examined for visible turbidity. The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits the growth of the organism.[11]

In Vivo Efficacy in a Murine Model of Infection

This protocol outlines a general approach to evaluating the efficacy of a nitroimidazole derivative in a mouse model of infection.

Detailed Methodology:

-

Animal Model and Infection: A suitable strain of mice (e.g., BALB/c) is infected with the pathogen of interest. The route of infection (e.g., intraperitoneal, subcutaneous) and inoculum size are optimized to establish a consistent infection.[19][20]

-

Treatment Regimen: Following infection, animals are randomized into treatment and control groups. The nitroimidazole derivative is administered at various doses and schedules (e.g., once or twice daily for a specified number of days). The route of administration (e.g., oral gavage, intraperitoneal injection) should be relevant to the intended clinical use.[19]

-

Efficacy Assessment: The therapeutic effect is evaluated by monitoring various endpoints, which may include:

-

Survival Rate: Monitoring the survival of animals over a defined period.

-

Clinical Signs: Scoring the severity of disease symptoms (e.g., weight loss, lethargy).

-

Bacterial/Parasite Load: Quantifying the number of viable organisms in target tissues (e.g., spleen, liver, or at the site of infection) at the end of the treatment period.[19]

-

-

Data Analysis: Statistical analysis is performed to compare the outcomes in the treated groups with the control group to determine the significance of the therapeutic effect.

Hypoxia Imaging with 18F-FAZA PET/CT

This protocol describes the use of 18F-FAZA Positron Emission Tomography/Computed Tomography (PET/CT) for the non-invasive detection and quantification of tumor hypoxia.

Caption: Workflow for 18F-FAZA PET/CT imaging in a clinical setting.

Detailed Methodology:

-

Patient Preparation and Tracer Administration: Patients are typically required to fast before the procedure. A sterile dose of 18F-FAZA is administered intravenously.[17]

-

Uptake Period: A waiting period of approximately 2 hours allows for the tracer to distribute throughout the body and accumulate in hypoxic tissues.[17]

-

PET/CT Imaging: A static PET/CT scan of the region of interest (e.g., head and neck, thorax) is acquired. The CT component provides anatomical information for localization.

-

Image Analysis and Quantification:

-

The PET images are reconstructed and co-registered with the CT images.

-

Tumor volumes are delineated.

-

A hypoxic voxel is typically defined using a threshold, such as a tumor-to-muscle standardized uptake value (SUV) ratio ≥ 1.4.[17]

-

The total hypoxic volume (HV) and other metrics, such as the maximum SUV (SUVmax), are calculated.[17][21]

-

-

Clinical Correlation: The quantified hypoxia parameters can then be correlated with patient characteristics, treatment response, and clinical outcomes like disease-free survival.[17]

Future Directions and Conclusion

Nitroimidazole derivatives remain a cornerstone in the treatment of anaerobic infections. The growing challenge of antimicrobial resistance necessitates the development of novel derivatives and combination therapies. Furthermore, the application of nitroimidazoles in oncology is a promising area of research. The ability to selectively target hypoxic tumor cells offers a significant therapeutic window. Future work will likely focus on developing next-generation nitroimidazoles with improved efficacy, reduced toxicity, and novel mechanisms of action to overcome resistance. The use of these compounds as diagnostic tools for identifying tumor hypoxia will also be critical for personalizing cancer therapy.

References

- 1. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Cellular mechanism of action of 2-nitroimidazoles as hypoxia-selective therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Metronidazole - Wikipedia [en.wikipedia.org]

- 7. Metronidazole - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 8. What is the mechanism of Metronidazole? [synapse.patsnap.com]

- 9. Significance of nitroimidazole compounds and hypoxia‐inducible factor‐1 for imaging tumor hypoxia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Susceptibility of Anaerobic Bacteria to Metronidazole, Ornidazole, and Tinidazole and Routine Susceptibility Testing by Standardized Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 11. P05.14 Minimum inhibitory concentrations of metronidazole and tinidazole against trichomonas vaginalis | Sexually Transmitted Infections [sti.bmj.com]

- 12. In Vitro Susceptibility and Resistance of Mycoplasma genitalium to Nitroimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. accessdata.fda.gov [accessdata.fda.gov]

- 15. medchemexpress.com [medchemexpress.com]

- 16. medkoo.com [medkoo.com]

- 17. FAZA PET/CT hypoxia imaging in patients with squamous cell carcinoma of the head and neck treated with radiotherapy: results from the DAHANCA 24 trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. woah.org [woah.org]

- 19. In vitro evaluation and in vivo efficacy of nitroimidazole-sulfanyl ethyl derivatives against Leishmania (V.) braziliensis and Leishmania (L.) mexicana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Repurposing Nitroimidazoles: A New Frontier in Combatting Bacterial Virulence and Quorum Sensing via In Silico, In Vitro, and In Vivo Insights | Semantic Scholar [semanticscholar.org]

- 21. A prospective clinical study of ¹⁸F-FAZA PET-CT hypoxia imaging in head and neck squamous cell carcinoma before and during radiation therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

HMMNI (Hydroxy Dimetridazole): A Technical Whitepaper on its Discovery, History, and Core Scientific Principles

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of HMMNI (Hydroxy Dimetridazole), the principal metabolite of the nitroimidazole antiprotozoal agent, Dimetridazole. It details the discovery and historical context of Dimetridazole and its metabolites, focusing on the biochemical transformation leading to HMMNI. The core mechanism of action, characteristic of 5-nitroimidazole compounds, is elucidated, including its activation within target anaerobic organisms. Furthermore, this guide presents key quantitative data in a structured format and outlines the experimental protocols for the detection and quantification of HMMNI. Visual diagrams of the metabolic and signaling pathways are provided to facilitate a deeper understanding of its biochemical interactions.

Introduction

HMMNI, chemically known as 2-hydroxymethyl-1-methyl-5-nitroimidazole, is the major metabolite of Dimetridazole (DMZ), a 5-nitroimidazole drug historically used in veterinary medicine.[1][2][3] Dimetridazole was employed for the treatment and prevention of protozoan infections, such as swine dysentery and histomoniasis (blackhead disease) in poultry.[4][5][6] Due to concerns regarding the potential carcinogenicity of nitroimidazole residues in food products, the use of Dimetridazole in food-producing animals has been banned in many jurisdictions, including the European Union, the United States, and Canada.[7][8] Consequently, the detection and quantification of its metabolites, primarily HMMNI, have become crucial for food safety and regulatory monitoring.[1][3]

Discovery and History

The development and use of Dimetridazole as an antiprotozoal agent date back to the mid-20th century. Its efficacy against anaerobic protozoa made it a valuable tool in veterinary medicine.[4] The discovery of its metabolic fate, particularly the identification of HMMNI as the main biotransformation product, was a significant step in understanding its pharmacology and toxicology. Early studies on the metabolism of Dimetridazole in various animal species, including pigs and turkeys, revealed that the primary metabolic pathway is the hydroxylation of the 2-methyl group to form HMMNI.[2][9] This metabolic conversion is a crucial factor in the assessment of drug residues in animal tissues and products.[3][10]

Physicochemical Properties and Quantitative Data

A summary of the key physicochemical properties of HMMNI is provided in the table below.

| Property | Value | Reference |

| Chemical Name | 2-hydroxymethyl-1-methyl-5-nitroimidazole | [1] |

| Synonyms | HMMNI, Hydroxy Dimetridazole | [11] |

| Molecular Formula | C5H7N3O3 | [2] |

| Molecular Weight | 157.13 g/mol | [2] |

| CAS Number | 936-05-0 | [1] |

Quantitative data regarding the antiprotozoal efficacy of HMMNI itself is limited, as most studies have focused on the parent drug, Dimetridazole. However, the detection of HMMNI is a key marker for the use of Dimetridazole. The table below summarizes relevant quantitative information from studies on Dimetridazole and HMMNI.

| Parameter | Organism/Matrix | Value | Reference |

| Dimetridazole Efficacy | Trichomonas vaginalis | IC50 values of novel pyrazole-nitroimidazoles (structurally related) ≤ 20 μM | [12] |

| HMMNI Detection Limit (LOD) | Tissues and eggs | 0.5 ng/g | [3] |

| HMMNI Quantification Limit (LOQ) | Tissues and eggs | 1.0 ng/g | [3] |

| HMMNI Residue in Shrimp Tissue (post-DMZ treatment) | Penaeus monodon | 15.0 - 31.9 µg/kg (Day 0) | [10] |

Mechanism of Action and Signaling Pathways

The mechanism of action of HMMNI is intrinsically linked to that of its parent compound, Dimetridazole, and other 5-nitroimidazole drugs. These compounds are prodrugs that require activation within anaerobic or microaerophilic organisms.[][14]

The key steps in the mechanism of action are:

-

Cellular Uptake: The nitroimidazole passively diffuses into the microbial cell.[15]

-

Reductive Activation: Inside the anaerobic microbe, the nitro group of the imidazole ring is reduced by low-redox-potential electron-transfer proteins, such as ferredoxin or flavodoxin, which are part of the organism's metabolic pathways (e.g., pyruvate:ferredoxin oxidoreductase system).[16][17] This reduction process is critical for the drug's selective toxicity towards anaerobic organisms, as it does not efficiently occur in aerobic host cells.

-

Formation of Cytotoxic Radicals: The reduction of the nitro group generates short-lived, highly reactive nitroso and hydroxylamine intermediates, as well as nitro free radicals.[14][18]

-

DNA Damage: These reactive intermediates interact with and damage microbial DNA, leading to strand breaks and helical structure disruption.[16][18] This damage inhibits DNA replication and repair, ultimately causing cell death.[15]

While the primary target is DNA, the reactive metabolites can also damage other vital cellular components, such as proteins and membranes.[19]

Signaling Pathway Diagram

The following diagram illustrates the generalized activation and mechanism of action of 5-nitroimidazoles like Dimetridazole and its active metabolite HMMNI in a protozoan cell.

Caption: Generalized mechanism of action of 5-nitroimidazoles in anaerobic protozoa.

Biotransformation of Dimetridazole to HMMNI

HMMNI is the primary metabolite of Dimetridazole, formed through a hydroxylation reaction.[2] This biotransformation predominantly occurs in the liver of the host animal.

Metabolic Pathway Diagram

The diagram below illustrates the metabolic conversion of Dimetridazole to HMMNI.

Caption: Metabolic pathway of Dimetridazole to its main metabolite, HMMNI.

Experimental Protocols

The detection and quantification of HMMNI are critical for monitoring the illegal use of Dimetridazole in food-producing animals. The most common and sensitive method is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

General Protocol for HMMNI Detection by LC-MS/MS

This protocol provides a general workflow for the analysis of HMMNI in animal tissues. Specific parameters will need to be optimized depending on the sample matrix and instrumentation.

1. Sample Preparation (Extraction and Clean-up):

- Homogenize a known weight of the tissue sample (e.g., muscle, liver, egg).

- Extract the analytes using an organic solvent, such as ethyl acetate or acetonitrile.[3][20]

- Perform a liquid-liquid partitioning step (e.g., with hexane) to remove lipids.

- Further clean up the extract using Solid-Phase Extraction (SPE) with a suitable sorbent (e.g., aminopropyl-bonded silica).[20]

- Evaporate the cleaned extract to dryness under a gentle stream of nitrogen.

- Reconstitute the residue in a suitable solvent compatible with the LC mobile phase.

2. LC-MS/MS Analysis:

- Liquid Chromatography (LC):

- Column: A C18 reversed-phase column is typically used.

- Mobile Phase: A gradient elution with a mixture of water (often with a formic acid modifier) and an organic solvent like methanol or acetonitrile.

- Flow Rate: Optimized for the specific column dimensions.

- Injection Volume: Typically 5-20 µL.

- Tandem Mass Spectrometry (MS/MS):

- Ionization: Electrospray Ionization (ESI) in positive ion mode is commonly used.

- Detection: Multiple Reaction Monitoring (MRM) is employed for high selectivity and sensitivity. This involves monitoring the transition of the precursor ion (the protonated molecule of HMMNI) to specific product ions.

- Internal Standard: A stable isotope-labeled internal standard, such as HMMNI-d3, is recommended for accurate quantification to compensate for matrix effects and variations in extraction recovery.[11]

3. Quantification:

- A calibration curve is constructed using standards of known HMMNI concentrations.

- The concentration of HMMNI in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Experimental Workflow Diagram

Caption: A generalized workflow for the detection and quantification of HMMNI.

Conclusion

HMMNI is a significant biomarker for the use of the antiprotozoal drug Dimetridazole. A thorough understanding of its formation, mechanism of action, and analytical detection is essential for researchers, drug development professionals, and regulatory bodies. The information and protocols provided in this whitepaper offer a foundational guide to the core scientific principles surrounding HMMNI. Further research into the specific antiprotozoal activity of HMMNI and its potential interactions with other cellular pathways would be beneficial for a more complete toxicological and pharmacological profile.

References

- 1. Validation of a new screening, determinative, and confirmatory multi-residue method for nitroimidazoles and their hydroxy metabolites in turkey muscle tissue by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Elimination patterns of dimetridazole in egg of laying hens and tissues of broiler after oral administration - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ema.europa.eu [ema.europa.eu]

- 5. apvma.gov.au [apvma.gov.au]

- 6. apvma.gov.au [apvma.gov.au]

- 7. Dimetridazole - Wikipedia [en.wikipedia.org]

- 8. cabidigitallibrary.org [cabidigitallibrary.org]

- 9. fao.org [fao.org]

- 10. Determination of the persistence of dimetridazole, metronidazole and ronidazole residues in black tiger shrimp (Penaeus monodon) tissue and their stability during cooking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Exploring novel pyrazole-nitroimidazole hybrids: Synthesis and antiprotozoal activity against the human pathogen trichomonas vaginalis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. lecturio.com [lecturio.com]

- 16. academic.oup.com [academic.oup.com]

- 17. 5-Nitroimidazole Drugs Effective against Metronidazole-Resistant Trichomonas vaginalis and Giardia duodenalis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Nitroimidazole antibiotics - WikiLectures [wikilectures.eu]

- 19. encyclopedia.pub [encyclopedia.pub]

- 20. researchgate.net [researchgate.net]

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the toxicological profile of 2-Hydroxymethyl-1-methyl-5-nitro-1H-imidazole (HMMNI), a principal metabolite of the antiprotozoal drug dimetridazole. Due to a scarcity of direct toxicological studies on HMMNI, this profile is constructed through an in-depth analysis of its parent compound, dimetridazole, and the broader class of 5-nitroimidazole compounds. This guide summarizes available quantitative data, details relevant experimental protocols based on international guidelines, and visualizes key mechanistic pathways. The information presented is intended to support researchers, scientists, and drug development professionals in understanding the potential toxicological risks associated with HMMNI and to guide future safety assessments.

Introduction

2-Hydroxymethyl-1-methyl-5-nitro-1H-imidazole (HMMNI) is the primary metabolite of dimetridazole, a 5-nitroimidazole antibiotic historically used in veterinary medicine to treat protozoal infections.[1][2] The toxicological profile of HMMNI is of significant interest due to the established concerns over the safety of nitroimidazole compounds, which are suspected to be carcinogenic and mutagenic.[3][4] This document synthesizes the available toxicological data for dimetridazole and related 5-nitroimidazoles to provide an inferred toxicological profile for HMMNI.

Chemical and Physical Properties

| Property | Value | Reference |

| IUPAC Name | (1-methyl-5-nitro-1H-imidazol-2-yl)methanol | [5] |

| Synonyms | HMMNI, Hydroxy Dimetridazole | [1] |

| CAS Number | 936-05-0 | |

| Molecular Formula | C5H7N3O3 | [5] |

| Molecular Weight | 157.13 g/mol |

Toxicological Summary

The toxicological profile of HMMNI is largely inferred from studies on its parent compound, dimetridazole, and other 5-nitroimidazoles.

Genotoxicity

-

In Vitro Studies: Dimetridazole has demonstrated mutagenic activity in bacterial reverse mutation assays (Ames test). This mutagenicity is linked to the presence of bacterial nitroreductases, which reduce the nitro group to reactive intermediates that can damage DNA.[6][7] It is plausible that HMMNI would exhibit similar activity in these in vitro systems.

-

In Vivo Studies: In contrast to in vitro findings, in vivo genotoxicity studies on dimetridazole have been negative.[8] This suggests that mammalian metabolic pathways may detoxify the compound or that the reactive intermediates do not reach target DNA in sufficient concentrations to cause detectable damage in whole organisms.

Carcinogenicity

Dimetridazole is considered a potential carcinogen. Long-term carcinogenicity studies in rats have shown an increased incidence of benign mammary tumors.[6] The International Agency for Research on Cancer (IARC) has classified other nitroimidazoles, such as metronidazole, as "possibly carcinogenic to humans" (Group 2B). The carcinogenic potential is thought to be linked to the genotoxic effects of the reactive nitro intermediates.

Acute Toxicity

Reproductive and Developmental Toxicity

Data on the reproductive and developmental toxicity of HMMNI are not available. For dimetridazole, a developmental toxicity study in rabbits identified a Lowest-Observed-Adverse-Effect Level (LOAEL) of 30 mg/kg body weight/day for maternal toxicity.[8]

Mechanism of Action and Toxicity

The biological activity and toxicity of 5-nitroimidazoles, including HMMNI, are dependent on the reductive activation of the C5-nitro group. This process is central to both their therapeutic efficacy against anaerobic organisms and their potential toxicity.

Reductive Activation

In anaerobic environments, such as those found in susceptible protozoa and bacteria, low-redox-potential electron-transfer proteins like ferredoxin donate electrons to the nitro group of the 5-nitroimidazole. This reduction forms a highly reactive nitroso radical anion and other cytotoxic intermediates.

Caption: Reductive activation of 5-nitroimidazoles in anaerobic cells.

DNA Damage

The reactive intermediates generated from the reduction of the nitro group can covalently bind to cellular macromolecules, most importantly DNA. This interaction leads to DNA strand breakage, inhibition of DNA synthesis and repair, and ultimately cell death.[10] This mechanism is responsible for the antimicrobial activity and is also the basis for the genotoxic and carcinogenic concerns.

Metabolism of Dimetridazole to HMMNI

HMMNI is the major metabolite of dimetridazole, formed through the hydroxylation of the methyl group at the C2 position of the imidazole ring. This metabolic conversion is a critical step in the detoxification and elimination of dimetridazole.

Caption: Metabolic conversion of Dimetridazole to HMMNI.

Experimental Protocols for Toxicological Assessment

Standardized guidelines from the Organisation for Economic Co-operation and Development (OECD) and the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) provide the framework for assessing the toxicological profile of compounds like HMMNI.

Genotoxicity Assays

A standard battery of genotoxicity tests is required to assess the mutagenic and clastogenic potential of a new chemical entity.

6.1.1. Bacterial Reverse Mutation Test (Ames Test) - OECD TG 471

-

Purpose: To detect point mutations (base-pair substitutions and frameshifts) induced by the test substance.

-

Methodology: Strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine for Salmonella) are exposed to the test substance with and without a metabolic activation system (S9 fraction from rat liver). The number of revertant colonies (colonies that have regained the ability to grow on an amino-acid-deficient medium) is counted. A significant increase in revertant colonies compared to the control indicates a mutagenic potential.

Caption: Workflow for the Bacterial Reverse Mutation (Ames) Test.

6.1.2. In Vitro Mammalian Cell Micronucleus Test - OECD TG 487

-

Purpose: To detect damage to chromosomes or the mitotic apparatus, which can lead to the formation of micronuclei in the cytoplasm of interphase cells.

-

Methodology: Cultured mammalian cells (e.g., human peripheral blood lymphocytes, CHO, V79, L5178Y, or TK6 cells) are exposed to the test substance with and without metabolic activation. After treatment, the cells are cultured for a period that allows for cell division. A cytokinesis blocker (e.g., cytochalasin B) is often added to identify cells that have completed one division. The frequency of micronucleated cells in the treated cultures is compared to that in the control cultures.

Safety Pharmacology

ICH S7A guidelines recommend a core battery of tests to investigate the potential undesirable pharmacodynamic effects of a substance on vital physiological functions.[11]

-

Central Nervous System (CNS) Assessment: Evaluation of effects on motor activity, coordination, and behavior in rodents.

-

Cardiovascular System Assessment: In vivo assessment of blood pressure, heart rate, and electrocardiogram (ECG) in a suitable animal model (e.g., conscious, telemetered dogs or non-rodents). In vitro assays (e.g., hERG channel assay) are also conducted to assess the potential for QT interval prolongation.

-

Respiratory System Assessment: Measurement of respiratory rate and tidal volume in conscious animals.

Conclusion and Future Directions

The toxicological profile of HMMNI, inferred from data on its parent compound dimetridazole and the 5-nitroimidazole class, suggests potential concerns regarding genotoxicity and carcinogenicity. The mechanism of toxicity is likely mediated by the reductive activation of the nitro group, leading to DNA damage. While in vivo studies on dimetridazole have not shown genotoxic effects, the positive in vitro findings warrant a cautious approach.

To establish a definitive toxicological profile for HMMNI, further studies are essential. A comprehensive assessment following established international guidelines, including a full battery of genotoxicity tests, acute and repeated-dose toxicity studies, and safety pharmacology evaluations, is recommended for any future development involving this compound. Such data will be crucial for a thorough risk assessment and for ensuring the safety of any potential therapeutic applications.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. apvma.gov.au [apvma.gov.au]

- 4. researchgate.net [researchgate.net]

- 5. 2-Hydroxymethyl-1-methyl-5-nitroimidazole | C5H7N3O3 | CID 557356 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. ema.europa.eu [ema.europa.eu]

- 7. Studies of genotoxicity and mutagenicity of nitroimidazoles: demystifying this critical relationship with the nitro group - PMC [pmc.ncbi.nlm.nih.gov]

- 8. fsc.go.jp [fsc.go.jp]

- 9. Toxicity of dimetridazole in waterfowl - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Mechanisms of selective toxicity of metronidazole and other nitroimidazole drugs. | Read by QxMD [read.qxmd.com]

- 11. ICH S7A Safety pharmacology studies for human pharmaceuticals - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

In-Depth Technical Guide to the Spectroscopic Data of HMMNI (Standard)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data for 2-Hydroxymethyl-1-methyl-5-nitroimidazole (HMMNI), a principal metabolite of the nitroimidazole drug dimetridazole. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for mass spectrometry (MS) data, relevant experimental protocols, and an illustrative representation of its metabolic context and general mechanism of action.

Introduction

HMMNI, with the CAS Number 936-05-0, is a key metabolite in the biotransformation of dimetridazole, a veterinary drug formerly used for the treatment of protozoal infections. Due to the potential carcinogenic and mutagenic properties of nitroimidazole residues, the detection and characterization of HMMNI in various matrices are of significant importance in food safety and toxicological studies. This guide focuses on the core spectroscopic data essential for its identification and quantification.

Mass Spectrometry (MS) Data